molecular formula C14H15NO2 B11877744 2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one

2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one

Katalognummer: B11877744
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: RCBIPADSIPAYMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with two methyl groups at positions 2 and 6, and a 2-oxopropyl group at position 1. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting intermediate undergoes further cyclization and oxidation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethylquinoline: Lacks the 2-oxopropyl group, resulting in different chemical properties.

    1-(2-Oxopropyl)quinoline: Does not have the methyl groups at positions 2 and 6, affecting its reactivity and applications.

    4(1H)-Quinolinone: A simpler quinoline derivative without the additional functional groups.

Uniqueness

2,6-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

2,6-dimethyl-1-(2-oxopropyl)quinolin-4-one

InChI

InChI=1S/C14H15NO2/c1-9-4-5-13-12(6-9)14(17)7-10(2)15(13)8-11(3)16/h4-7H,8H2,1-3H3

InChI-Schlüssel

RCBIPADSIPAYMN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N(C(=CC2=O)C)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.